![molecular formula C14H14ClN B1252393 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline CAS No. 5778-71-2](/img/structure/B1252393.png)
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline
概要
説明
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline is a chemical compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . This compound is a derivative of quinoline and is known for its unique structure, which includes a chlorine atom and a tetrahydrocyclohepta ring fused to a quinoline core .
準備方法
The synthesis of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with cycloheptanone in the presence of a base, followed by cyclization and reduction steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
科学的研究の応用
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline has several scientific research applications:
作用機序
The mechanism of action of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline involves its interaction with specific molecular targets. For instance, it binds to acetylcholinesterase, preventing the breakdown of acetylcholine, which can lead to increased acetylcholine levels in the synaptic cleft . This interaction is crucial for its potential therapeutic effects in pain management and other medical applications .
類似化合物との比較
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline can be compared with other similar compounds, such as:
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline: This compound has an additional chlorine atom, which may alter its reactivity and biological activity.
7,8,9,10-Tetrahydro-6H-cyclohepta[B]quinoline:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
IUPAC Name |
11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPFUVLIFRJJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547000 | |
| Record name | 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-71-2 | |
| Record name | 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)

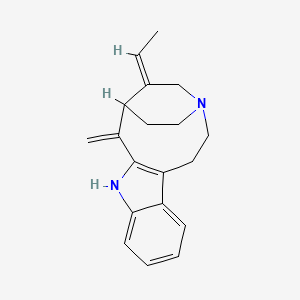
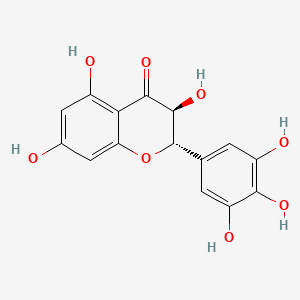
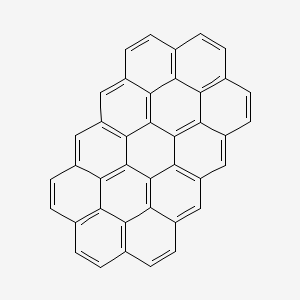
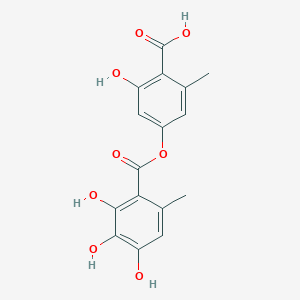
![4-Methoxybenzo[b]thiophene](/img/structure/B1252323.png)

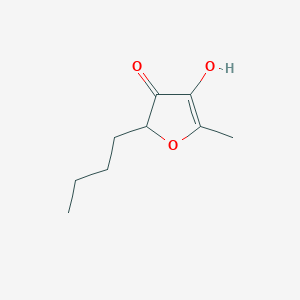
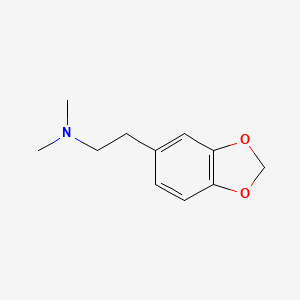
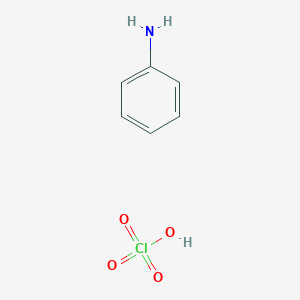
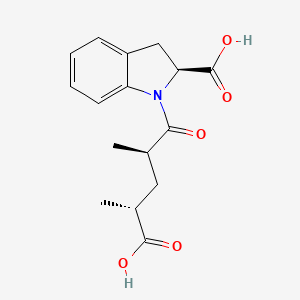
![[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride](/img/structure/B1252331.png)

